(1,2,2-trimethylcyclopropyl)methanol
Description
(1,2,2-Trimethylcyclopropyl)methanol (CAS: 198404-98-7) is a cyclopropane derivative with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is characterized by a bicyclic structure featuring a cyclopropane ring substituted with three methyl groups and a hydroxymethyl group. Key physical properties include a density of 0.99 g/cm³, a boiling point of 270.4°C, and a vapor pressure of 0.000902 mmHg at 25°C .
The compound is synthesized via lithium carbenoid-mediated cyclopropanation, yielding 43% in a multi-step process involving allylic alkylation and subsequent deprotection . It is utilized in the fragrance and flavor industry (FEMA 4776) due to its structural complexity and stability, contributing to woody or ambery odor profiles .
Properties
CAS No. |
133753-26-1 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2-trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 1,1,2-trimethylcyclopropane with formaldehyde in the presence of a strong acid catalyst to yield the desired alcohol. Another approach involves the reduction of (1,2,2-trimethylcyclopropyl)carboxylic acid using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,2,2-trimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
(1,2,2-trimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving alcohols.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1,2,2-trimethylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropane ring’s unique structure may also affect the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Cyclopropane Derivatives with Varying Substituents
The synthesis and properties of (1,2,2-trimethylcyclopropyl)methanol can be contrasted with structurally related compounds from :
| Compound Name | Yield | Physical State | Key Substituents | Molecular Formula |
|---|---|---|---|---|
| This compound (19a) | 43% | Colorless oil | Hydroxymethyl, three methyl groups | C15H26O |
| tert-Butyldimethyl((1,2,2-trimethylcyclopropyl)methoxy)silane (19b) | 29% | Colorless oil | Silane-protected hydroxyl | C16H32O2Si |
| ((1R,3S)-2,2,3-Trimethyl-3-(4-methylpent-3-en-1-yl)cyclopropyl)methanol (14b) | 45% | Colorless oil | Allyl chain, silane group | C18H34OSi |
Key Observations :
Aromatic Cyclopropanol Derivatives
(trans-2-(4-Methylphenyl)cyclopropyl)methanol () features a phenyl substituent instead of trimethyl groups. Key differences include:
| Property | This compound | (trans-2-(4-Methylphenyl)cyclopropyl)methanol |
|---|---|---|
| Molecular Formula | C15H26O | C11H14O |
| Molecular Weight | 222.37 g/mol | 162.23 g/mol |
| Synthesis Yield | 43% | Up to 92% |
| Application | Fragrances/Flavors | Intermediate in pharmaceuticals |
The phenyl derivative’s higher yield (92%) reflects simpler steric demands, while its lower molecular weight contributes to reduced boiling point and altered solubility .
Functional Comparison with Terpenoids and Fragrance Alcohols
Nerolidol and Cedrol
Nerolidol (C15H26O) and cedrol (C15H26O) share the same molecular formula as this compound but differ in structure and properties:
| Property | This compound | Nerolidol | Cedrol |
|---|---|---|---|
| Boiling Point | 270.4°C | ~145°C | ~290°C |
| Density | 0.99 g/cm³ | 0.88 g/cm³ | 0.98 g/cm³ |
| Odor Profile | Woody, Amber | Floral, Citrus | Cedar-like |
The target compound’s higher boiling point compared to nerolidol suggests lower volatility, making it suitable for long-lasting fragrances .
Pinacolyl Alcohol
Pinacolyl alcohol (ULM-6619-1.2, ) is a phosphonate ester with a similar molecular weight (C6H15O3P) but distinct applications in environmental analysis. Unlike the target compound, it lacks a cyclopropane ring, highlighting how structural differences dictate functional roles .
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